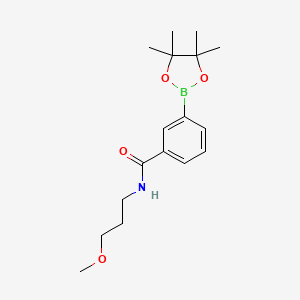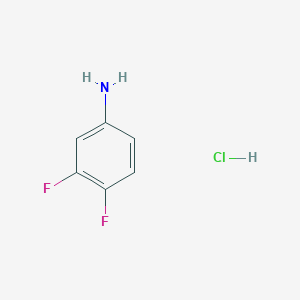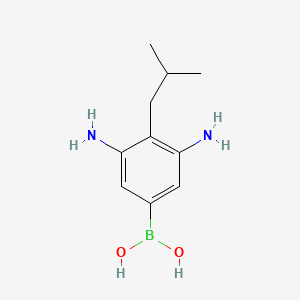
(3,5-Diamino-4-isobutylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Diamino-4-isobutylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with amino groups at the 3 and 5 positions and an isobutyl group at the 4 position, along with a boronic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diamino-4-isobutylphenyl)boronic acid typically involves the electrophilic borylation of an aryl Grignard reagent. The Grignard reagent is prepared from the corresponding aryl bromide by direct insertion of magnesium in the presence of lithium chloride. The reaction is carried out at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .
化学反应分析
Types of Reactions: (3,5-Diamino-4-isobutylphenyl)boronic acid undergoes several types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
(3,5-Diamino-4-isobutylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Explored for its role in boron neutron capture therapy for tumors.
Industry: Utilized in the synthesis of active pharmaceutical ingredients and other fine chemicals.
作用机制
The mechanism of action of (3,5-Diamino-4-isobutylphenyl)boronic acid involves its ability to act as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various catalytic and inhibitory processes. The amino groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to molecular targets such as enzymes .
相似化合物的比较
- Phenylboronic acid
- 3-Aminophenylboronic acid
- 4-Isobutylphenylboronic acid
Comparison: (3,5-Diamino-4-isobutylphenyl)boronic acid is unique due to the presence of both amino and isobutyl substituents on the phenyl ring, which can influence its reactivity and binding properties. Compared to phenylboronic acid, it has additional functional groups that can participate in various interactions, making it more versatile in certain applications .
属性
IUPAC Name |
[3,5-diamino-4-(2-methylpropyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-6(2)3-8-9(12)4-7(11(14)15)5-10(8)13/h4-6,14-15H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEVJUPJROEIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)N)CC(C)C)N)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminohexyl)pentanamide;hydrochloride](/img/structure/B8231161.png)
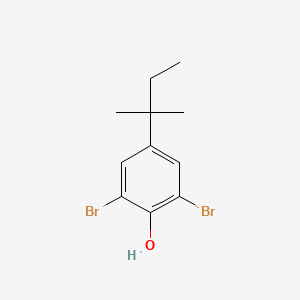
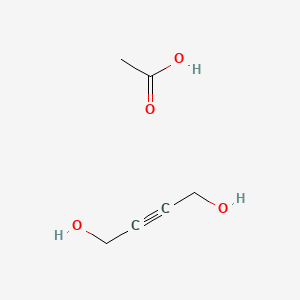
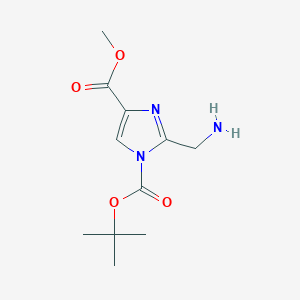

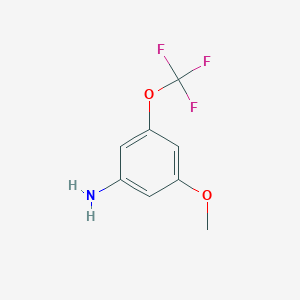
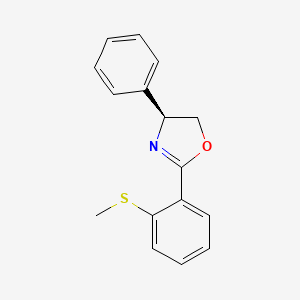
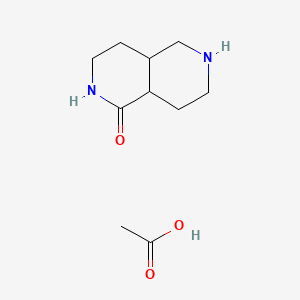
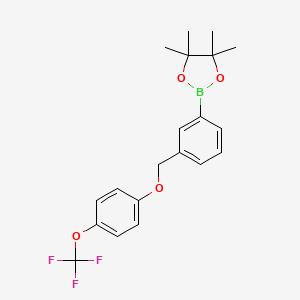
![(R)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole](/img/structure/B8231215.png)

